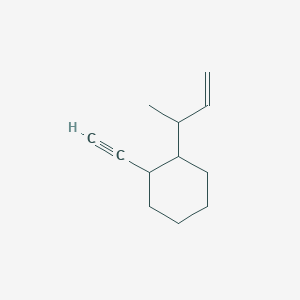
1-(But-3-en-2-yl)-2-ethynylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-en-2-yl)-2-ethynylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a but-3-en-2-yl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-2-yl)-2-ethynylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexanone with but-3-en-2-yl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Sonogashira coupling reaction with ethynyl bromide to introduce the ethynyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the coupling reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-2-yl)-2-ethynylcyclohexane undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, Pt/C
Substitution: Br2, Cl2, FeCl3
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl-substituted cyclohexane
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
1-(But-3-en-2-yl)-2-ethynylcyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(But-3-en-2-yl)-2-ethynylcyclohexane involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability . The ethynyl group can participate in nucleophilic addition reactions, while the but-3-en-2-yl group can undergo electrophilic substitution, contributing to the compound’s reactivity and biological effects .
Comparison with Similar Compounds
1-But-3-enyl-2-methylbenzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.
But-3-en-2-ylbenzene: Another related compound with a benzene ring and a but-3-en-2-yl group.
Uniqueness: 1-(But-3-en-2-yl)-2-ethynylcyclohexane is unique due to the presence of both an ethynyl group and a but-3-en-2-yl group on a cyclohexane ring.
Properties
CAS No. |
61786-36-5 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-but-3-en-2-yl-2-ethynylcyclohexane |
InChI |
InChI=1S/C12H18/c1-4-10(3)12-9-7-6-8-11(12)5-2/h2,4,10-12H,1,6-9H2,3H3 |
InChI Key |
KJWTTWAFNVVMKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1CCCCC1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















